CHF5407
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVQZSIMOIWQB-JTOZIPDCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrF4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
M3 Receptor Antagonism: Historical Context and Therapeutic Rationale
Historical Development of Anticholinergic Agents and Their Non-Selectivity
The therapeutic use of substances that block the action of acetylcholine (B1216132), the primary neurotransmitter of the parasympathetic nervous system, has a long history. nih.govmedlink.com Naturally occurring alkaloids from plants like Atropa belladonna (deadly nightshade) and Datura stramonium were used for centuries for their medicinal and poisonous properties. medlink.com The isolation of atropine from Atropa belladonna in the 19th century marked a pivotal moment, providing a purified compound that competitively antagonized the effects of acetylcholine. nih.gov
These early anticholinergic agents, including atropine and scopolamine, were recognized for their broad physiological effects, such as reducing secretions, increasing heart rate, and inhibiting gastrointestinal motility. nih.govgoodrx.commedicalnewstoday.com However, their utility was often limited by a lack of receptor selectivity. It was later discovered that acetylcholine acts on a family of receptors, broadly classified as muscarinic and nicotinic. nih.gov The anticholinergic drugs in clinical use were predominantly non-selective muscarinic antagonists, meaning they blocked acetylcholine at all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) throughout the body. nih.govnus.edu.sg
This non-selectivity is the root cause of the well-known side effects associated with traditional anticholinergic drugs. nih.govgoodrx.com For instance, while targeting M3 receptors on the bladder's detrusor muscle to treat overactive bladder, these drugs would simultaneously block M1 receptors in the brain, M2 receptors in the heart, and M3 receptors in salivary glands, leading to a constellation of unintended effects. nih.govhealthline.com
Common Side Effects of Non-Selective Anticholinergic Agents
| Side Effect | Physiological Basis |
|---|---|
| Dry Mouth | Blockade of M3 receptors in salivary glands |
| Blurred Vision | Blockade of M3 receptors in the ciliary muscle and iris |
| Constipation | Blockade of M3 receptors in the gastrointestinal tract, reducing motility |
| Tachycardia | Blockade of M2 receptors in the sinoatrial node of the heart |
| Cognitive Impairment | Blockade of M1 receptors in the central nervous system |
Rationale for Developing Selective M3 Receptor Antagonists
The recognition of distinct muscarinic receptor subtypes and their differential distribution and functions provided a clear rationale for developing subtype-selective antagonists. The goal was to isolate the therapeutic benefits of blocking a specific receptor subtype while avoiding the adverse effects associated with blocking others. The M3 receptor, being primarily responsible for smooth muscle contraction and glandular secretion, became a key target for several therapeutic areas. nih.govfrontiersin.org
The development of selective M3 receptor antagonists was a challenging endeavor due to the high degree of similarity in the amino acid sequences of the orthosteric binding sites across all five muscarinic receptor subtypes. pnas.org Nevertheless, persistent research efforts led to the identification of compounds with greater affinity for the M3 receptor over other subtypes, heralding a new era of more targeted anticholinergic therapy. pnas.org
Enhancing Therapeutic Margin and Patient Tolerability
The therapeutic margin, or therapeutic index, is a measure of the safety of a drug, representing the ratio between the dose that produces a therapeutic effect and the dose that produces toxicity. By minimizing off-target effects, selective M3 receptor antagonists have a wider therapeutic margin compared to their non-selective predecessors. ics.org This allows for effective dosing to achieve the desired therapeutic outcome with a lower likelihood of dose-limiting side effects.
Structure Activity Relationship Sar Studies for M3 Receptor Antagonist 1
Design and Synthesis Strategies
The design and synthesis of M3 receptor antagonists have evolved from broad-spectrum anticholinergic agents to highly selective compounds, leveraging a combination of traditional medicinal chemistry and modern computational approaches.
A variety of chemical scaffolds have been investigated for their potential as M3 receptor antagonists. The 1,4-dioxane (B91453) nucleus has emerged as a versatile scaffold, where the nature of the substituent at the 6-position can determine whether the compound acts as an agonist or an antagonist. acs.orgunicam.it For instance, bulky substituents at this position have led to the development of potent antagonists. unicam.it
Another approach involves the exploration of tricyclic structures. The discovery of pirenzepine, an M1-selective antagonist, spurred research into related tricyclic compounds, leading to the identification of antagonists with varying selectivity profiles for different muscarinic receptor subtypes. nih.gov Optimization of these scaffolds often involves introducing substituents to enhance metabolic stability and improve subtype selectivity. researchgate.net For example, introducing specific substituents into the cyclopentane (B165970) ring of a prototype antagonist was found to significantly enhance selectivity for the M3 receptor over the M2 receptor. researchgate.net
The determination of crystal structures for several muscarinic receptor subtypes has been a landmark achievement, enabling a structure-guided approach to ligand design. nih.govpnas.org A key strategy for achieving M3 selectivity over the highly homologous M2 receptor has been to exploit the single amino acid difference in their orthosteric binding pockets: a leucine (B10760876) in M3R versus a phenylalanine in M2R. nih.govescholarship.orgresearchgate.net
Rational design efforts have focused on creating ligands that can sterically clash with the phenylalanine residue in the M2 receptor while fitting comfortably into the binding pocket of the M3 receptor. nih.govresearchgate.net This approach has successfully led to the development of M3R antagonists with up to 100-fold selectivity over the M2R in affinity. nih.govescholarship.orgresearchgate.net
Computational methods are integral to modern drug discovery and have been extensively applied in the design of M3 receptor antagonists. researchgate.net
Molecular Docking: This technique has been used to predict the binding modes of antagonists within the M3 receptor's binding site. acs.orgnih.govnih.gov Docking studies have been instrumental in the structure-guided design of selective M3 antagonists, with the predicted binding geometries often being confirmed by subsequent crystal structures. nih.govescholarship.orgresearchgate.net
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. Such models have been generated from the structures of known M3 antagonists and used to screen compound databases for novel lead structures. acs.orgacs.org A five-feature 3D-QSAR pharmacophore model was successfully used to identify selective M3 antimuscarinic drugs through virtual screening. reddit.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between a ligand and its receptor over time. nih.gov These simulations have been used to refine homology models of the M3 receptor, understand the unbinding kinetics of antagonists, and explore the role of the surrounding lipid bilayer in receptor-ligand interactions. nih.govnih.gov
Identification of Key Pharmacophoric Features
SAR studies have identified several key pharmacophoric features that are crucial for M3 receptor antagonism. A positively charged nitrogen, often part of a ring system, is a common feature that engages in a cation-π interaction with the receptor. researchgate.net Additionally, π-π stacking interactions have been identified as a feature that is exclusively found among M3R antagonists and may contribute to their antagonistic activity. researchgate.net
A pharmacophore model for M1 selective antagonists, which can inform the design of M3 selective compounds due to subtype similarities, was found to contain a hydrogen bond acceptor, an aliphatic hydrophobic group, and a ring aromatic site. researchgate.net For M3 antagonism specifically, a five-feature model has been developed, though the specific features were not detailed in the provided text. reddit.comresearchgate.net
Impact of Chemical Modifications on Affinity and Selectivity
Subtle chemical modifications to an antagonist's structure can have a profound impact on its affinity and selectivity for the M3 receptor. Structure-based design efforts have shown that introducing a fluorine atom at a specific position on an antagonist scaffold can retain strong M3R affinity while significantly reducing M2R binding, resulting in a 105-fold selectivity for M3R over M2R. nih.govpnas.org Other halogen and trifluoromethyl analogs also favored M3R binding, albeit with lower selectivity. pnas.org
Further modifications, such as the synthesis of quinuclidine- and scopine-based quaternary ammonium (B1175870) salts and the bioisosteric replacement of a terminal benzene (B151609) ring with a thiophene (B33073) ring, have led to antagonists with M3R Ki values in the low picomolar range. nih.gov The replacement of a 6,6-diphenyl group with a para-biphenyl group on a 1,4-dioxane scaffold, however, led to a dramatic decrease in affinity for all muscarinic receptor subtypes. acs.org
| Compound Modification | Impact on M3R Affinity | Impact on M2R Affinity | Resulting M3/M2 Selectivity |
|---|---|---|---|
| Introduction of a fluorine atom | Maintained strong affinity (Ki = 0.2 nM) | Noticeably reduced binding (Ki = 21 nM) | 105-fold |
| Chloro, bromo, and trifluoromethyl analogs | Favored M3R binding | Lower selectivity compared to fluorine analog | Lower than 105-fold |
| Quinuclidine- and scopine-based quaternary ammonium salts and thiophene bioisosteres | Achieved low picomolar Ki values | Data not specified | Data not specified |
| Replacement of 6,6-diphenyl with para-biphenyl on 1,4-dioxane scaffold | Dramatic decrease in affinity | Dramatic decrease in affinity | Data not specified |
Stereoselectivity in M3 Receptor Antagonism
Stereochemistry plays a critical role in the interaction of antagonists with muscarinic receptors. acs.orgnih.gov The stereoselectivity of these interactions can be receptor subtype-dependent. nih.gov For certain antagonists, the difference in affinity between enantiomers can be attributed to factors such as the loss of a key interaction, steric hindrance preventing optimal binding of the less active isomer, or the inversion of the relative positions of two moieties with similar properties. nih.gov
In a series of 1,4-dioxane derivatives, the enantiomeric resolution of the most potent compound revealed that the (2S,6S)-(-) enantiomer was the eutomer, or the more active isomer. acs.org A diastereoselective synthesis of another M3 receptor antagonist, J-104129, has also been developed, highlighting the importance of controlling stereochemistry in the synthesis of these compounds. nih.gov
Therapeutic Potential and Disease Applications
Chronic Obstructive Pulmonary Disease (COPD) and Asthma
In respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma, which are characterized by airflow obstruction, increased cholinergic tone is a key reversible component of the airway narrowing nih.govnih.gov. M3 receptor antagonists are a cornerstone of therapy, particularly in COPD, where they function as effective bronchodilators researchgate.netresearchgate.net.
The primary mechanism by which M3 receptor antagonists alleviate symptoms in COPD and asthma is through bronchodilation. patsnap.comyoutube.com The pathophysiology of these diseases involves increased activity of the parasympathetic nervous system, leading to heightened bronchoconstriction and mucus secretion nih.govresearchgate.net.
Airway Smooth Muscle Relaxation : M3 receptors are predominantly expressed on the smooth muscle cells of the airways. nih.govrug.nl When acetylcholine (B1216132), released from parasympathetic nerve fibers, binds to these Gq protein-coupled receptors, it triggers a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction and narrowing of the airways. youtube.com M3 receptor antagonists competitively block acetylcholine from binding to these M3 receptors. nih.govyoutube.com This inhibition prevents the increase in intracellular calcium, resulting in the relaxation of airway smooth muscle, widening of the airways, and improved airflow. nih.govpatsnap.comyoutube.com
Reduction of Mucus Secretion : The M3 receptor is also the dominant subtype involved in regulating neuronally mediated mucus secretion from submucosal glands and goblet cells. rug.nldovepress.com By blocking these receptors, M3 antagonists can reduce mucus hypersecretion, a significant contributor to airway obstruction in both asthma and COPD. nih.govrug.nldovepress.com
Long-acting muscarinic antagonists (LAMAs) are central to the maintenance treatment of stable COPD and are also used as add-on therapy for severe asthma. dovepress.com
| Compound | Receptor Binding Profile | Primary Therapeutic Use |
|---|---|---|
| Ipratropium | Non-selective (M1, M2, M3) | COPD, Asthma nih.govnih.gov |
| Tiotropium | Binds to M1, M2, and M3; functionally M1/M3 selective | COPD, Severe Asthma nih.govnih.govdovepress.comnih.gov |
| Bencycloquidium bromide | Selective M3 receptor antagonist | Investigational for COPD/Asthma nih.govresearchgate.net |
Beyond their bronchodilatory effects, accumulating evidence suggests that M3 receptor antagonists possess significant anti-inflammatory properties. nih.govdovepress.comsemanticscholar.org This action is mediated by blocking M3 receptors expressed on various inflammatory and structural cells in the airways. dovepress.com
A key aspect of this anti-inflammatory activity involves the modulation of macrophage development. Research has shown that blocking the M3 receptor can inhibit the development of M2 macrophages, which are involved in allergic airway inflammation. nih.govresearchgate.net In a murine model of asthma, treatment with the M3 receptor antagonist tiotropium led to a marked decrease in total cells, eosinophils, and levels of the cytokines IL-5 and IL-13 in bronchoalveolar lavage fluid. nih.govresearchgate.net Furthermore, the expression of M2 macrophage markers, such as Relm-α and Arginase-1 (Arg1), was significantly reduced, suggesting that M3 receptor blockage directly inhibits M2 macrophage development. nih.govresearchgate.net In-vitro studies confirmed that M3 receptor blockage significantly inhibited the differentiation of both mouse and human macrophages into the M2 phenotype. nih.govresearchgate.net
Overactive Bladder (OAB) and Urinary Incontinence
M3 receptor antagonists are a first-line pharmacotherapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. medscape.comnih.gov The therapeutic effect stems from their action on the detrusor muscle of the bladder wall.
The contraction of the bladder's detrusor smooth muscle is primarily mediated by acetylcholine binding to M3 muscarinic receptors. wustl.edunih.gov This is the main mechanism for voiding. In OAB, involuntary contractions of the detrusor muscle lead to the characteristic symptoms of urgency and incontinence. pharmacyfreak.com
M3 receptor antagonists competitively block acetylcholine at these postsynaptic M3 receptors in the detrusor muscle. nih.govpharmacyfreak.comnih.gov This inhibition prevents the muscle contractions, leading to detrusor relaxation. medscape.comyoutube.comyoutube.com The result is a decrease in involuntary bladder contractions, an increase in bladder capacity, and a reduction in the frequency and urgency of urination. medscape.compharmacyfreak.com While M2 receptors are more numerous in the bladder, M3 receptors are primarily responsible for the direct contraction of the detrusor muscle. nih.govnih.gov
| Compound | Finding | Source |
|---|---|---|
| DA-8010 | Significantly reduced 24-hour urinary frequency and episodes of urgency and incontinence compared to placebo in a 12-week study. | guoncologynow.com |
| Oxybutynin | Inhibits acetylcholine at M3 receptors and has a direct antispasmodic effect on smooth muscle, increasing bladder capacity. | medscape.compharmacyfreak.com |
| Darifenacin | Shows high affinity and selectivity for M3 receptors, reducing bladder smooth-muscle contractions. | medscape.comwustl.edu |
| Solifenacin | A competitive muscarinic-receptor antagonist used for urge urinary incontinence, urgency, and urinary frequency. | medscape.com |
A significant challenge with antimuscarinic therapy is the potential for side effects like dry mouth, constipation, and blurred vision, which occur because muscarinic receptors are widely distributed throughout the body. patsnap.comwustl.edu M3 receptors, for instance, are also crucial for salivary gland secretion. nih.gov Therefore, the concept of "uroselectivity" is a critical consideration in the development and use of these drugs.
Uroselectivity refers to a drug's preferential action on the bladder over other organs, such as the salivary glands. nih.gov An ideal M3 antagonist for OAB would be highly selective for the M3 receptors in the detrusor muscle. wustl.eduopenaccessjournals.com Some antagonists, like darifenacin, have been developed to have a higher binding affinity for M3 receptors compared to other muscarinic subtypes. medscape.comwustl.edunih.gov Functional studies in animal tissues have shown that compounds like darifenacin, tolterodine, and oxybutynin display selectivity in inhibiting M3-mediated responses in the bladder compared to the salivary gland. nih.gov This functional selectivity, rather than just receptor subtype selectivity, may contribute to a better-tolerated side-effect profile, although it does not eliminate side effects completely. wustl.eduresearchgate.net
Irritable Bowel Syndrome (IBS) with Pain Predominance
The therapeutic potential of M3 receptor antagonists extends to gastrointestinal disorders characterized by abnormal smooth muscle contractility, such as Irritable Bowel Syndrome (IBS). patsnap.comnih.gov In vitro studies have established that M3 receptors are the primary mediators of acetylcholine's effects on gastrointestinal muscle contraction. physiology.orgnih.gov
By blocking these M3 receptors in the smooth muscle of the gut, these antagonists can reduce the intensity of bowel spasms and contractions. patsnap.com This action can help alleviate the abdominal pain and cramping that are predominant symptoms in some forms of IBS. patsnap.com
Studies in healthy volunteers have demonstrated that M3-selective antagonists can significantly impact gut motility. For example, darifenacin was shown to substantially delay small intestinal and colonic transit, whereas the non-selective antagonist tolterodine had no significant effect. physiology.orgnih.govdrugbank.com Another selective M3 antagonist, zamifenacin, was effective at inhibiting small and large bowel motility in human subjects. nih.gov These findings support the principle that targeting M3 receptors is a viable strategy for modulating gut hypermotility and suggest a potential role for these agents in managing diarrhea-predominant IBS. nih.govdrugbank.com
Neurological Disorders
Muscarinic receptor antagonists have a long history in the treatment of neurological movement disorders. wikipedia.orgnih.gov Non-selective antagonists that block the activity of all five muscarinic acetylcholine receptor (mAChR) subtypes are recognized for their efficacy in alleviating some motor symptoms. acs.orgbiorxiv.org However, their clinical use is often limited by significant central and peripheral adverse effects, which has spurred research into developing subtype-selective antagonists to isolate therapeutic benefits and reduce unwanted side effects. nih.govbiorxiv.orgmdpi.com
In conditions like Parkinson's disease and dystonia, an imbalance between acetylcholine and dopamine signaling in the brain is a key pathological feature. wikipedia.org Historically, non-selective antimuscarinic drugs have been used to counteract the resulting cholinergic overactivity. wikipedia.orgnih.gov Research into the specific receptor subtypes responsible for the therapeutic effects has largely pointed towards the M1 and M4 receptors as the primary targets for antiparkinsonian and antidystonic action. nih.govacs.orgvumc.orgnih.gov
The development of M3 receptor antagonists has often focused on designing molecules with limited ability to cross the blood-brain barrier. acs.org This strategy aims to confine the drug's activity to peripheral tissues, thereby avoiding CNS-related side effects such as cognitive impairment, which can be associated with central M1 receptor blockade. nih.govacs.org
However, for a drug to be effective in treating a primary neurological disorder, it must be able to penetrate the CNS. While highly selective, brain-penetrant antagonists are being developed for other muscarinic subtypes like the M1 receptor for potential applications in remyelination, this is not a primary direction for M3-specific antagonists in the context of movement disorders. pnas.org The non-selective muscarinic antagonists currently used for Parkinson's disease and dystonia are CNS penetrant, but their therapeutic action is not attributed to M3 receptor blockade. wikipedia.org Therefore, the development of CNS-penetrant M3 antagonists for neurological disorders is not a current research focus; instead, efforts are concentrated on achieving selectivity for other centrally-located muscarinic receptor subtypes. mdpi.com
Oncology: Inhibition of Cancer Cell Growth
Emerging research has identified a role for the cholinergic system, particularly the M3 muscarinic receptor, in the progression of certain cancers. mdpi.com Studies have shown that acetylcholine can act as an autocrine and paracrine growth factor in various non-neuronal cells, including cancer cells. aacrjournals.orgnih.gov This has led to the investigation of M3 receptor antagonists as a potential adjuvant therapy in oncology. mdpi.comaacrjournals.org The ability of M3 antagonists to inhibit tumor growth has been demonstrated in several cancer types, including lung, colon, and breast cancer. mdpi.com
In small cell lung carcinoma (SCLC), a particularly aggressive form of lung cancer, a cholinergic autocrine loop has been identified where cancer cells both synthesize and secrete acetylcholine, which then stimulates their own growth via M3 muscarinic receptors. aacrjournals.orgaacrjournals.org Interrupting this signaling pathway with M3 receptor antagonists has shown significant potential to inhibit SCLC growth. nih.govaacrjournals.org
Research has demonstrated that treatment with M3-selective antagonists inhibits SCLC cell proliferation both in laboratory cell cultures (in vitro) and in animal models (in vivo). aacrjournals.orgnih.govaacrjournals.org This inhibition is associated with a decrease in the phosphorylation of key signaling molecules like mitogen-activated protein kinase (MAPK) and Akt, which are crucial for cell growth and survival. aacrjournals.orgaacrjournals.org One study found that approximately 70% of SCLC tumor specimens co-expressed both the enzyme needed for acetylcholine synthesis and the M3 receptor, suggesting that a majority of SCLC cases could be susceptible to this therapeutic approach. aacrjournals.org The M3 antagonist darifenacin, for example, was shown to inhibit the growth of SCLC xenografts in nude mice. aacrjournals.orgaacrjournals.org
| Antagonist | Model System | Key Findings | Reference |
|---|---|---|---|
| Darifenacin | SCLC H82 cell line xenografts in nude mice | Significantly inhibited tumor growth in vivo. | aacrjournals.orgaacrjournals.org |
| 4-DAMP | SCLC cell lines (in vitro) | Inhibited cell proliferation; Blocked acetylcholine-induced phosphorylation of MAPK and Akt. | aacrjournals.orgiiarjournals.org |
| pirenzepine | SCLC cell lines (in vitro) | Showed inhibitory effects on cell proliferation, but with lower potency than 4-DAMP, consistent with M3 receptor mediation. | aacrjournals.org |
| AFDX 116 | SCLC cell lines (in vitro) | Demonstrated the weakest inhibition of cell proliferation among the antagonists tested, further supporting M3 receptor involvement. | aacrjournals.org |
Other Potential Applications
The widespread expression of the M3 receptor in various tissues means that antagonists targeting this receptor have a broad range of potential therapeutic applications beyond their established uses. Investigations are ongoing in several areas, including metabolic diseases.
The role of M3 receptor antagonists in modulating the secretion of Glucagon-Like Peptide-1 (GLP-1), a key hormone in glucose regulation, is complex and appears to be species- and model-dependent. nih.govnih.gov GLP-1 is released from intestinal L-cells after food intake and stimulates insulin (B600854) secretion. nih.govoup.com
Studies in humans and adult rats suggest that the cholinergic control of post-meal GLP-1 secretion is primarily mediated by M1 and M2 muscarinic receptors. nih.govoup.comoup.com In these models, the M3-selective antagonist 4-DAMP had no significant effect on nutrient- or bethanechol-induced GLP-1 secretion. nih.govoup.comoup.com
Conversely, research using a murine intestinal endocrine cell line (STC-1) indicated that cholinergic agonist-induced GLP-1 secretion is dependent on M3-subtype receptors. nih.gov In this model, the order of potency for antagonists to inhibit the effect was consistent with an M3 receptor-mediated pathway. nih.gov Furthermore, a study using mice genetically deficient in the M3 receptor demonstrated that muscarinic agonists failed to stimulate glucagon release from their pancreatic islets, confirming a critical role for the M3 receptor in the cholinergic control of glucagon secretion in this context. diabetesjournals.org
| Antagonist/Model | Study System | Hormone Measured | Observed Effect of M3 Antagonist | Reference |
|---|---|---|---|---|
| 4-DAMP | Anesthetized Adult Rats (in vivo) | GLP-1 | No significant effect on corn oil-induced GLP-1 secretion. | nih.govoup.com |
| 4-DAMP | Human L cell line (NCI-H716) | GLP-1 | No effect on bethanechol-stimulated GLP-1 secretion. | nih.govoup.com |
| 4-DAMP | Fetal Rat Intestinal Cells (in vitro) | GLP-1 | Stimulated GLP-1 secretion. | nih.govoup.com |
| 4-DAMP methiodide | Murine STC-1 cell line | GLP-1 | Effectively inhibited carbachol-stimulated GLP-1 secretion. | nih.gov |
| M3 Receptor Knockout Mice | Isolated Pancreatic Islets | Glucagon | Muscarinic agonist failed to stimulate glucagon release, indicating M3 receptor dependence. | diabetesjournals.org |
Gastrointestinal and Liver Diseases
M3 receptor antagonists have emerged as a significant area of investigation for the therapeutic management of various gastrointestinal (GI) and liver conditions. The M3 muscarinic acetylcholine receptor plays a crucial role in mediating smooth muscle contraction and glandular secretion within the GI tract. nih.gov Consequently, antagonists of this receptor have the potential to modulate GI motility and secretions, offering therapeutic benefits in disorders characterized by hypermotility and excessive secretions.
Another M3 receptor antagonist, darifenacin , has been studied for its effects on GI transit. In a study involving healthy volunteers, darifenacin was shown to delay both small intestinal and colonic transit. researchgate.net This suggests its potential utility in conditions such as diarrhea-predominant IBS. Notably, at therapeutic doses, darifenacin's effects were more pronounced in the right colon, and it did not significantly affect gastric emptying. researchgate.net
In the context of liver disease, the role of M3 receptors is more complex, with evidence suggesting a differential impact compared to M1 receptors. While M3 receptor activation has been implicated in the promotion of GI neoplasia, it appears to have a protective role against liver fibrosis in murine models. medscape.com Conversely, M1 receptor activation seems to mitigate GI neoplasia but worsen liver fibrosis. medscape.com This opposing relationship suggests that selective M3 receptor antagonists could potentially be explored for their therapeutic value in liver diseases, although further research is needed to fully elucidate their effects.
Table 1: Clinical and Preclinical Findings for M3 Receptor Antagonists in Gastrointestinal Disorders
| Compound | Study Type | Model/Subjects | Key Findings | Reference |
|---|---|---|---|---|
| Zamifenacin | Clinical Trial | Patients with Irritable Bowel Syndrome | A 40 mg single dose significantly reduced postprandial colonic motility, including a significant decrease in the motility index (P < 0.05). | nih.govresearchgate.net |
| Zamifenacin | Preclinical Study | Rats | Inhibited gastric motility and suppressed gastric emptying. | ucl.ac.uk |
| Darifenacin | Clinical Trial | Healthy Volunteers | Significantly delayed small intestinal and colonic transit. A 15 mg dose delayed ascending colonic emptying half-time to 22.9 ± 2.6 hours compared to 12.0 ± 1.5 hours with placebo (P < 0.01). | researchgate.net |
Rhinorrhea in Rhinitis
The therapeutic potential of M3 receptor antagonists extends to the management of rhinorrhea, a common symptom of both allergic and nonallergic rhinitis. M1 and M3 muscarinic receptors are known to regulate mucus glycoprotein secretion from human nasal submucosal glands, with the M3 receptor subtype appearing to have a predominant role. Blockade of these receptors can therefore lead to a reduction in nasal secretions.
The selective M3 receptor antagonist 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) has shown efficacy in a preclinical model of allergic rhinitis. In a study using ovalbumin-sensitized guinea pigs, intranasal administration of 4-DAMP significantly reduced the weight of nasal secretions compared to a model group. ucl.ac.uk This reduction in rhinorrhea was accompanied by a significant decrease in the levels of histamine and pro-inflammatory cytokines, including interleukin-4 (IL-4), interleukin-13 (IL-13), and tumor necrosis factor-alpha (TNF-α), in the nasal lavage fluid. ucl.ac.uk Furthermore, treatment with 4-DAMP led to a reversal of goblet cell metaplasia and a visible alleviation of eosinophil infiltration in the nasal mucosa. ucl.ac.uk
Another M3 receptor antagonist, tiotropium , has been investigated for its effects on type 2 inflammation in allergic rhinitis. In a mouse model of house dust mite-induced allergic rhinitis, intranasal treatment with tiotropium was found to decrease the levels of Th2 cytokines (IL-4 and IL-13) and ILC2 cytokines and related factors in the nasal mucosa. This was associated with a reduction in nasal symptom scores and eosinophil infiltration.
The findings from these preclinical studies highlight the potential of M3 receptor antagonists as a targeted therapy for controlling rhinorrhea in rhinitis by not only reducing mucus secretion but also by modulating the underlying inflammatory response.
Table 2: Preclinical Findings for M3 Receptor Antagonists in Allergic Rhinitis
| Compound | Study Type | Model | Key Findings | Reference |
|---|---|---|---|---|
| 4-DAMP | Preclinical Study | Guinea Pig Model of Allergic Rhinitis | Significantly reduced the weight of nasal secretions (P < 0.001). Significantly decreased levels of histamine, IL-4, IL-13, and TNF-α in nasal lavage fluid (P < 0.001). | ucl.ac.uk |
| Tiotropium | Preclinical Study | Mouse Model of Allergic Rhinitis | Decreased levels of Th2 cytokines (IL-4, IL-13) and ILC2-related factors in the nasal mucosa. Reduced nasal symptom scores and eosinophil infiltration. |
Spinal Locomotion Modulation
The modulation of spinal locomotor circuits by M3 receptor antagonists represents an area of growing research interest. Within the spinal cord, cholinergic systems play a role in regulating the output of central pattern generators (CPGs), the neural networks responsible for generating rhythmic locomotor activity. M2 and M3 muscarinic receptors have been shown to have opposing modulatory effects on these circuits. nih.govresearchgate.net
Studies using isolated spinal cord preparations from neonatal mice have demonstrated that the blockade of M3 receptors leads to a destabilization of locomotor-related bursting activity. nih.govresearchgate.net This suggests that endogenous acetylcholine acting on M3 receptors is important for maintaining the regularity and stability of the locomotor rhythm. Specifically, the application of the M3 receptor antagonist 4-DAMP resulted in a significant reduction in the duration of locomotor-related bursts. researchgate.net
Interestingly, while M3 receptor blockade destabilizes the rhythm, it appears to have little effect on the intensity of the motor output, as the amplitude of locomotor-related bursts is not significantly affected. researchgate.net This is in contrast to the blockade of M2 receptors, which has been shown to decrease both the frequency and amplitude of locomotor activity. nih.gov
These findings suggest that the balanced activation of M2 and M3 receptors is crucial for the fine-tuning of spinal locomotor output. The destabilizing effect of M3 receptor antagonists on the locomotor rhythm indicates their potential as tools to further investigate the mechanisms of rhythm generation and stabilization within the spinal cord.
Table 3: Research Findings on M3 Receptor Antagonist in Spinal Locomotion
| Compound | Study Type | Model | Key Findings | Reference |
|---|---|---|---|---|
| 4-DAMP | In Vitro Study | Isolated Neonatal Mouse Spinal Cord | Destabilized locomotor-related bursting. Reduced burst duration by -14.6 ± 14.5% (p = 0.003). | researchgate.net |
| General M3 Blockade | In Vitro Study | Isolated Neonatal Mouse Spinal Cord | Destabilizes locomotor-related bursting activity, indicating a role for M3 receptors in stabilizing rhythmic output. | nih.gov |
Comparative Pharmacology and Next Generation Antagonists
Comparison with Existing M3 Receptor Antagonists
A critical evaluation of existing M3 receptor antagonists reveals a spectrum of affinities, selectivities, and kinetic profiles that underpin their clinical utility and differentiation.
Several M3 receptor antagonists are established in clinical practice, each with a distinct pharmacological profile. Tiotropium is a long-acting muscarinic antagonist (LAMA) recognized for its prolonged duration of action in the treatment of chronic obstructive pulmonary disease (COPD). Darifenacin is noted for its selectivity for the M3 receptor, which is a key feature in its use for overactive bladder (OAB). Aclidinium is another LAMA for COPD, characterized by its rapid onset of action. Glycopyrronium is utilized for both COPD and in anesthesiology to reduce secretions. Solifenacin is a competitive muscarinic receptor antagonist primarily used for OAB. Tolterodine, also for OAB, acts on M2 and M3 subtypes. Imidafenacin is another agent for OAB with a high affinity for M1 and M3 receptors and a lower affinity for M2 receptors researchgate.net.
The therapeutic efficacy and side-effect profiles of M3 receptor antagonists are significantly influenced by their selectivity for the M3 receptor over other muscarinic subtypes, particularly the M2 receptor, and their dissociation kinetics from these receptors.
Selectivity Profiles:
The M3/M2 selectivity is a crucial parameter, as M3 receptors mediate the desired therapeutic effects in the airways and bladder, while M2 receptor antagonism in the heart can lead to undesirable cardiovascular side effects.
Darifenacin stands out for its high M3 selectivity, exhibiting a greater affinity for the M3 receptor compared to M1, M2, M4, and M5 subtypes medchemexpress.comdrugbank.com. In vitro studies have demonstrated that darifenacin has a 59-fold greater affinity for the M3 receptor compared to the M2 receptor drugbank.com. Solifenacin also displays a higher affinity for the M3 receptor over the M2 receptor medchemexpress.comselleckchem.comnih.govnih.gov. In contrast, tolterodine acts on both M2 and M3 subtypes without significant selectivity nih.govdrugbank.comdrugbank.com. Tiotropium, while potent, is considered non-selective in terms of its binding affinity for M2 and M3 receptors pnas.org. Glycopyrronium has been shown to have a higher affinity for M1 receptors, followed by M3, and then M2/M4 receptors. Imidafenacin demonstrates high affinities for M3 and M1 subtypes with a lower affinity for the M2 subtype researchgate.net.
| Compound | M2 Receptor pKi | M3 Receptor pKi | M3/M2 Selectivity Ratio |
|---|---|---|---|
| Tiotropium | - | - | Non-selective in binding affinity pnas.org |
| Darifenacin | 7.4 | 9.1 | ~50 |
| Aclidinium | - | - | - |
| Glycopyrronium | - | - | - |
| Solifenacin | 6.9 | 8.0 | ~12.6 |
| Tolterodine | 8.2 | 7.9 | ~0.5 |
| Imidafenacin | - | - | Higher affinity for M3 vs M2 researchgate.net |
Dissociation Kinetics:
The duration of action of an M3 receptor antagonist is largely determined by its dissociation rate from the receptor. A slower dissociation rate, or longer residence time, results in a more sustained therapeutic effect.
Tiotropium is characterized by its very slow dissociation from the M3 receptor, which contributes to its long-acting profile pnas.org. This slow dissociation is a key factor in its once-daily dosing for COPD. Aclidinium also exhibits a prolonged duration of action, though its dissociation from the M3 receptor is somewhat faster than that of tiotropium. Glycopyrronium has a slower dissociation from muscarinic receptors, contributing to its long duration of action ics.org. In contrast, the dissociation kinetics of darifenacin, solifenacin, and tolterodine are generally faster, consistent with their use in conditions requiring more frequent dosing.
| Compound | Dissociation Half-Life from M3 Receptor | Dissociation Half-Life from M2 Receptor | Kinetic Selectivity (M3 vs M2) |
|---|---|---|---|
| Tiotropium | Very Slow | - | Slower from M3 than M2 pnas.org |
| Darifenacin | - | - | - |
| Aclidinium | - | - | Slower from M3 than M2 |
| Glycopyrronium | Slow | - | - |
| Solifenacin | - | - | - |
| Tolterodine | - | - | - |
| Imidafenacin | - | - | - |
Strategies for Developing Improved M3 Receptor Antagonists
The development of next-generation M3 receptor antagonists is focused on enhancing selectivity, both at the receptor subtype and tissue level, and optimizing the kinetic properties of these molecules to improve their therapeutic index.
A primary goal in the design of new M3 receptor antagonists is to maximize affinity for the M3 receptor while minimizing interaction with the M2 receptor. High M3/M2 selectivity is desirable to reduce the risk of cardiac side effects, such as tachycardia, which can result from the blockade of M2 autoreceptors on parasympathetic nerve endings in the heart. Strategies to achieve this include structure-based drug design, where computational modeling and X-ray crystallography are used to identify and exploit subtle differences in the ligand-binding pockets of the M2 and M3 receptors. High-throughput screening of large chemical libraries against both receptor subtypes is another approach to identify compounds with inherent selectivity.
Beyond receptor subtype selectivity, achieving tissue-specific selectivity is a key strategy for improving the therapeutic window of M3 receptor antagonists.
Uroselectivity: For the treatment of overactive bladder, uroselectivity is highly desirable to minimize systemic anticholinergic side effects like dry mouth and constipation. Preclinical studies with the novel M3 receptor antagonist DA-8010 have demonstrated significant selectivity for the bladder over the salivary gland einj.orgnih.govguoncologynow.com. This selectivity is thought to be a result of the compound's specific physicochemical properties that may lead to preferential accumulation in bladder tissue or a different binding interaction with the M3 receptor in the bladder compared to other tissues. While preclinical data for darifenacin suggested potential uroselectivity, this has not been definitively confirmed in clinical trials nih.govresearchgate.net.
Lung Selectivity: For respiratory diseases like COPD, lung selectivity is crucial to maximize bronchodilation while minimizing systemic exposure and associated side effects. This is often achieved through the development of inhaled formulations that deliver the drug directly to the airways. Furthermore, designing molecules with properties that promote retention in the lung tissue and rapid systemic clearance can enhance lung selectivity. Revefenacin is an example of a potent lung-selective LAMA that exhibits kinetic functional selectivity for M3 over M2 receptors dovepress.com.
Optimizing the binding kinetics, particularly the residence time at the M3 receptor, is a critical strategy for tailoring the duration of action of an antagonist. For chronic conditions like COPD, a long residence time is advantageous, allowing for once-daily dosing and sustained therapeutic benefit. In contrast, for conditions where intermittent symptom control is needed, a shorter residence time might be preferable. Computational methods and advanced in vitro assays are being employed to predict and measure the dissociation rates of new chemical entities from the M3 receptor, enabling the rational design of antagonists with desired kinetic profiles.
Allosteric Modulation of M3 Receptors
Allosteric modulation represents a sophisticated strategy for fine-tuning receptor activity, offering potential advantages over traditional orthosteric antagonism. nih.gov Allosteric modulators are compounds that bind to a receptor at a site spatially distinct from the orthosteric site, which is the binding site for the endogenous agonist, acetylcholine (B1216132) (ACh). nih.govnih.gov This interaction does not block the endogenous ligand's binding but instead induces a conformational change in the receptor that can alter the affinity, efficacy, or both, of the orthosteric ligand. nih.gov
The primary advantage of targeting allosteric sites is the potential for greater receptor subtype selectivity. nih.gov While the orthosteric ACh binding site is highly conserved across the five muscarinic receptor subtypes (M1-M5), allosteric sites exhibit greater sequence divergence. nih.gov This variability provides a molecular basis for designing drugs that can selectively modulate one subtype, such as the M3 receptor, while sparing others, thereby potentially reducing off-target effects.
Allosteric modulators are broadly classified based on their effect on the orthosteric ligand:
Positive Allosteric Modulators (PAMs): These agents enhance the affinity and/or efficacy of the endogenous agonist. nih.gov For example, a PAM for the M3 receptor would increase the potency or maximal effect of acetylcholine.
Negative Allosteric Modulators (NAMs): These compounds reduce the affinity and/or efficacy of the endogenous agonist. nih.gov
Neutral Allosteric Modulators: These ligands bind to the allosteric site without affecting the agonist's properties but can block the binding of other allosteric modulators.
Mechanisms and Research Findings
Research has identified several allosteric modulators that interact with the M3 receptor, demonstrating the feasibility of this approach. These compounds often exhibit complex pharmacology, including subtype selectivity and probe dependence (i.e., their effects can vary depending on the specific orthosteric ligand used).
Amiodarone and Related Compounds: Amiodarone has been identified as a PAM at M3 receptors, acting at a novel allosteric site. nih.gov It enhances the maximal functional response stimulated by both the full agonist acetylcholine and the partial agonist pilocarpine. nih.gov Interestingly, while it acts as a PAM for agonist function, it displays negative cooperativity with the antagonist N-methylscopolamine (NMS), inhibiting its binding. nih.gov Dronedarone, a related compound, also modulates the M3 receptor allosterically. It markedly enhances the response to pilocarpine but does not affect the acetylcholine-stimulated response, a clear indicator of an allosteric mechanism. nih.gov
Classic Modulators (Gallamine and Alcuronium): Gallamine and alcuronium are prototypical allosteric modulators with well-documented subtype selectivity. Both exhibit significantly lower affinity for M3 receptors compared to M2 receptors. nih.govcas.czmdpi.com At the M3 subtype, both compounds act as NAMs, inhibiting the binding of antagonists like NMS. nih.gov Alcuronium's effect is particularly illustrative of subtype-selective allosterism; it negatively modulates antagonist binding at M1, M3, and M5 receptors while positively modulating it at M2 and M4 receptors. nih.gov
Novel and Selective M3 PAMs: The development of novel modulators has advanced the understanding of M3 receptor pharmacology.
VU0119498 is a positive allosteric modulator for the Gq-coupled M1, M3, and M5 receptors, with an EC50 of 6.38 µM for the M3 subtype. medchemexpress.com It has been shown to enhance ACh-mediated insulin (B600854) secretion, highlighting the therapeutic potential of M3 PAMs. medchemexpress.com
ASP8302 is a potent and selective M3 PAM that shifts the concentration-response curve for agonists to lower concentrations. researchgate.netnih.gov Mutagenesis studies revealed that ASP8302 interacts with a novel allosteric site involving the amino acid threonine 230, demonstrating that there are multiple, distinct allosteric sites on the M3 receptor. nih.govprobechem.com This discovery opens new avenues for the rational design of next-generation, highly selective M3 modulators.
The table below summarizes the pharmacological properties of various allosteric modulators at the M3 receptor.
| Compound | Modulator Type at M3 | Effect on Agonist (ACh/Carbachol) | Effect on Antagonist (NMS) | Key Research Finding |
| Amiodarone | PAM | Enhances maximal response nih.gov | Negative cooperativity (α = 0.25) nih.gov | Interacts with a novel allosteric site. nih.gov |
| Alcuronium | NAM | - | Negative cooperativity (α = 3.35-4.35) nih.gov | Exhibits positive cooperativity at M2/M4 but negative at M1/M3/M5. nih.gov |
| Gallamine | NAM | - | Negative cooperativity nih.gov | Shows much higher affinity for M2 than M3 receptors. nih.govnih.gov |
| VU0119498 | PAM | Potentiates response (EC50 = 6.38 µM) medchemexpress.com | - | Pan-Gq modulator (M1, M3, M5); enhances insulin secretion. medchemexpress.com |
| ASP8302 | PAM | Shifts CRC to lower concentrations researchgate.netnih.gov | No effect on orthosteric binding nih.gov | Potent, selective M3 PAM acting via a novel site (Threonine 230). nih.govprobechem.com |
| Dronedarone | PAM (Probe-dependent) | Enhances pilocarpine response; no effect on ACh response nih.gov | - | Demonstrates functional selectivity and probe dependence. nih.gov |
CRC: Concentration-Response Curve; α: Cooperativity factor. An α value < 1 indicates positive cooperativity, while α > 1 indicates negative cooperativity.
This comparative pharmacology underscores the principle that allosteric sites are key to developing next-generation antagonists and modulators with superior subtype selectivity. The discovery of compounds like ASP8302, which bind to unique and previously unknown sites, provides a pathway for creating highly targeted therapeutics that can precisely modulate M3 receptor function while avoiding the side effects associated with less selective, orthosteric ligands.
Q & A
Q. What experimental models are validated for assessing M3 receptor antagonist activity and selectivity?
Methodological Answer:
- In vitro models :
- Chinese Hamster Ovary (CHO) cells expressing human M3 receptors are standard for binding affinity and functional assays (e.g., GTPγS binding to measure receptor activation) .
- FRT cell lines co-expressing ANO1-YFP and M3 receptors enable high-throughput screening via fluorescence quenching upon Ca²⁺-dependent anion channel activation .
- In vivo models :
- Guinea pig bladder strips assess antagonism of acetylcholine-induced contractions .
- Rodent models evaluate systemic effects (e.g., gastrointestinal motility, heart rate) .
- Key considerations : Validate species-specific receptor homology (e.g., human vs. rat M3 receptors) to avoid misinterpretation of selectivity .
Q. What structural modifications improve M3 receptor selectivity over other muscarinic subtypes?
Methodological Answer:
- 4-Piperidine derivatives with hydrocarbon chains on the piperidine nitrogen enhance M3 selectivity by optimizing steric interactions with the receptor’s hydrophobic pocket .
- SAR studies : Compare antagonist binding to M3 vs. M2/M4 chimeras to identify critical residues (e.g., transmembrane domain 5) influencing selectivity .
- Example : Atropine (non-selective; IC₅₀: 2.22–3.39 nM across M1-M5) vs. 4-DAMP (M3-selective; IC₅₀: 1 nM for M3 vs. >100 nM for M2) .
Advanced Research Questions
Q. How can discrepancies between functional assays and radioligand binding studies be resolved when interpreting antagonist selectivity?
Methodological Answer:
- Functional assays (e.g., GTPγS binding) measure receptor activation downstream of ligand binding, while radioligand binding (e.g., [³H]-QNB) directly quantifies affinity. Discrepancies arise due to allosteric modulation or receptor reserve .
- Case study : OMSH shows M1 selectivity in functional assays (pA₂ = 8.3–8.4) but lower affinity in binding studies (log affinity = 7), highlighting context-dependent receptor conformations .
- Resolution : Use Schild analysis to determine competitive antagonism (slope ≈1) and correct for non-equilibrium conditions .
Q. What methodological optimizations are critical for high-throughput screening (HTS) of M3 antagonists?
Methodological Answer:
- Cell model validation : Ensure Z-factor >0.5 (e.g., Z = 0.627 for FRT-ANO1-YFP/M3 model) to confirm assay robustness .
- Dose-response curves : Use ≥3 antagonist concentrations to calculate IC₅₀ (e.g., 10.74–18.49 µM in FRT cells) and assess dose dependency .
- Statistical rigor : Report mean ± SD with instrument-appropriate precision (e.g., ≤3 significant figures for calculated values) .
Q. How can biophysical techniques elucidate thermodynamic and kinetic properties of M3 antagonist-receptor interactions?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic vs. hydrogen-bond interactions .
- Deuterium exchange mass spectrometry : Detects conformational changes in M3 receptors upon antagonist binding (e.g., altered hydrogen bonding in transmembrane helices) .
- Surface plasmon resonance (SPR) : Quantifies association/dissociation rates (kₒₙ/kₒff) for kinetic profiling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on M3 antagonist efficacy in different tissue models?
Methodological Answer:
- Tissue-specific receptor density : Higher M3 expression in smooth muscle vs. cardiac tissue may amplify functional responses despite similar binding affinity .
- Receptor coupling efficiency : Differences in G-protein expression (e.g., Gq/11 in bladder vs. Gi/o in heart) alter signal amplification .
- Experimental controls : Normalize responses to internal standards (e.g., atropine as a non-selective control) and account for batch variability (e.g., oocyte receptor expression levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
